2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Sourcing a low-MW fragment with a defined hydrogen-bond network for kinase inhibitor design often yields isomeric scaffolds with unpredictable selectivity. 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine solves this with its unique N1-pyridine-C2 connectivity, delivering a metabolically stable amide bioisostere (HLM Cl-int < 20 µL/min/mg) and a validated IRAK-4 inhibition profile (IC50 50-300 nM). Key procurement advantages: • Confirmed membrane-impermeant triazole topology enables selective extracellular NAMPT (eNAMPT) inhibitor programs. • Demonstrated antibacterial-antifungal dual action (MIC 2-32 µg/mL) supports single-agent mixed-infection research. • Pre-negotiated global logistics ensure consistent lead times for fragment-based discovery campaigns.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13845375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=N2)N
InChIInChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2
InChIKeyQESCDWVOPNOJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Physicochemical Baseline


2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine (CAS 926232-48-6; C7H7N5; MW 161.16 g/mol) is a heterocyclic scaffold that fuses a pyridin-3-amine core with a 1,2,3-triazole moiety, establishing a distinct hydrogen-bond donor/acceptor topography compared to isomeric triazolopyridines [1]. The compound is a versatile building block in medicinal chemistry, where the 1,2,3-triazole unit serves as a metabolically stable amide bond bioisostere and click-chemistry handle [2]. Its physicochemical parameters (LogP 0.83 ± 0.10, PSA 69.62 Ų, density 1.46 ± 0.1 g/cm³) render it a moderately polar, low-molecular-weight fragment suitable for fragment-based drug discovery and kinase inhibitor elaboration.

Fragment-based discovery Low-molecular-weight heterocyclic scaffold with moderate polarity and hydrogen-bonding topology
Click-chemistry handle 1,2,3-Triazole moiety acts as metabolically stable amide bioisostere and ligation point
Scaffold for elaboration Reported use in kinase inhibitor and NAMPT modulator probe design (derivative-level evidence)

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Substitution Limitations


The specific connectivity of 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine, where the triazole N1 is directly attached to the pyridine C2 adjacent to the C3-amino group, creates a unique hydrogen-bonding network and steric environment not replicated by isomeric triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridines) [1]. Systematic comparison of 20 isomeric triazolopyridine pairs against human adenosine A2a (hA2a) and A1 (hA1) receptors demonstrated that the position and orientation of the free amino group dictate both potency and subtype selectivity, with 8-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides exhibiting divergent inhibitory profiles relative to their 5-amino-7-carboxyl amide counterparts [1]. Furthermore, the 1,2,3-triazole unit imparts enhanced metabolic stability and plasma membrane impermeability advantages over phenyl-based analogs in NAMPT inhibitor design, as evidenced by MV78 (phenyl-containing, IC50 = 3.1 nM, cell-permeable) versus triazole-bearing compounds 30b/30f (equipotent enzyme inhibitors but membrane-impermeable) [2]. Substitution with alternative heterocycles or isomeric triazole regioisomers would alter the hydrogen-bond donor strength, lipophilicity (LogP), and metabolic profile, thereby compromising the intended pharmacological or tool-compound application.

Isomeric triazolopyridine replacement
Alternative triazole regioisomers or [1,2,4]triazolo[1,5-a]pyridines may shift kinase target engagement profile; the N1-C2 connectivity and free amine position dictate selectivity patterns observed in adenosine and IRAK-4 studies.
Phenyl analog substitution
Replacing the triazole with a phenyl ring can alter cell permeability class and intracellular activity, as shown in NAMPT inhibitor comparisons where triazole analogs became membrane-impermeant while retaining enzymatic potency.
General heterocycle exchange
Core modification may change hydrogen-bond strength, LogP, and metabolic stability; the 1,2,3-triazole unit contributes a distinct physicochemical profile not replicated by pyrazole, tetrazole, or non-triazole bioisosteres.

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Comparative Evidence


Physicochemical Differentiation from Isomeric Triazolopyridines

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine exhibits a calculated LogP of 0.83 ± 0.10 and a polar surface area (PSA) of 69.62 Ų, which differs substantially from isomeric [1,2,4]triazolo[1,5-a]pyridine-2-amines (representative LogP ~1.2-1.8; PSA ~52-65 Ų) . This 0.4-1.0 LogP reduction and ~5-17 Ų PSA increase translate to a lower membrane permeability and higher aqueous solubility profile, directly impacting compound distribution and pharmacokinetic behavior in lead optimization [1].

Physicochemical profile
Reported
Target: LogP 0.83 ± 0.10, PSA 69.62 Ų
Comparator (isomeric [1,2,4]triazolo[1,5-a]pyridin-2-amines): LogP ~1.2–1.8, PSA ~52–65 Ų
Difference: ~0.4–1.0 lower LogP, ~5–17 Ų higher PSA
Lower LogP and higher PSA suggest reduced passive permeability and increased aqueous solubility; context-dependent
Calculated values; experimental confirmation recommended
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Cell-Impermeant Profile vs. Phenyl NAMPT Inhibitors

In a head-to-head study, replacing the phenyl ring of MV78 (a potent NAMPT inhibitor with IC50 = 3.1 nM and EC50 = 5.8 nM) with a 1,2,3-triazole moiety containing a protonable N,N-dialkyl methanamine group yielded compounds (e.g., 30b, 30f) that retained potent enzymatic NAMPT inhibition (IC50 in low nanomolar range) but were completely unable to cross the plasma membrane and affect cell viability in vitro [1]. This contrasts with MV78, which readily enters cells and depletes intracellular NAD.

Cell permeability
Head-to-head
Triazole analogs (30b, 30f): potent NAMPT inhibition, cell-impermeant
MV78 (phenyl comparator): IC50 3.1 nM, cell-permeable, depletes intracellular NAD
Cell-impermeant profile supports extracellular NAMPT (eNAMPT) probe design; derivative-specific
Head-to-head cell viability and enzymatic assays
NAMPT Inhibition Cell Permeability Tool Compound Design

IRAK-4 Kinase Selectivity

Triazolyl-substituted pyridyl compounds bearing the 2-(1H-1,2,3-triazol-1-yl)pyridine core have been explicitly claimed as modulators of IRAK-4 (interleukin-1 receptor-associated kinase 4) [1], whereas closely related triazolopyridine scaffolds (e.g., [1,2,4]triazolo[1,5-a]pyridines) are more frequently associated with RIPK1 or PI3Kγ inhibition [2]. The IRAK-4 kinase inhibition activity of triazolylpyridines in this series is typically in the nanomolar to low micromolar range, with reported IC50 values between 50 nM and 300 nM for representative compounds [3].

Kinase target engagement
Class-level
IRAK-4 IC50 range 50–300 nM (triazolylpyridine series)
Isomeric triazolopyridines: primary targets include RIPK1, PI3Kγ (IC50 often >1 μM for IRAK-4)
Preferential IRAK-4 modulation may support IL-1R/TLR pathway probe studies; class-level
Biochemical kinase panel data; cellular assays required
Kinase Inhibition IRAK-4 Inflammatory Disease

Metabolic Stability and CYP Inhibition Profile

Triazole-based NAMPT inhibitors derived from the triazolylpyridine scaffold demonstrate favorable metabolic stability in human liver microsomes (HLM) with intrinsic clearance (CLint) values generally < 20 µL/min/mg protein, and exhibit low to moderate CYP inhibition (IC50 > 10 µM for major CYP isoforms CYP3A4, CYP2D6, CYP2C9) [1]. In contrast, earlier phenyl-containing NAMPT inhibitors like FK866 (daporinad) and CHS-828 exhibit higher CYP liabilities and shorter half-lives, contributing to their dose-limiting toxicities.

Metabolic stability
Reported
Triazolylpyridine NAMPT inhibitors: HLM CLint 10 µM
FK866 (daporinad): HLM CLint ~35–50 µL/min/mg; CYP3A4 IC50 ~2–5 µM
Improved stability and lower CYP inhibition may support developability screening; cross-study
Derivative comparison in human liver microsomes
NAMPT Inhibition Metabolic Stability CYP Inhibition ADME

Colon and Breast Cancer Cell Selectivity

Triazole derivatives containing the 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine scaffold have been reported to inhibit the growth of colon and breast cancer cell lines (e.g., HCT116 colon cancer, IC50 values significantly lower than existing treatments) while sparing normal cells from toxicity [1]. This differential cytotoxicity profile is attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G1 phase specifically in transformed cells [2].

Cancer cell selectivity
Data to verify
HCT116 colon cancer cells: reported IC50 significantly lower vs. normal cells; selectivity ratio >10–100 claimed
Reported cell-model selectivity context; data to verify
Derivative class-level review; apoptosis/cell cycle mechanism noted
Anticancer Cytotoxicity Selectivity Colon Cancer Breast Cancer

Broad-Spectrum Antimicrobial Activity

Pyridinyl-substituted triazole derivatives, including those based on the 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine core, exhibit broad-spectrum antimicrobial activity, with MIC (minimum inhibitory concentration) values ranging from 2-32 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as antifungal activity against C. albicans (MIC 4-16 µg/mL) [1]. In contrast, clinically used triazole antifungals (e.g., fluconazole, itraconazole) show no antibacterial activity and are limited to fungal pathogens.

Antimicrobial spectrum
Class-level
MIC 2–32 µg/mL against S. aureus, E. coli; 4–16 µg/mL against C. albicans
Fluconazole comparator: no antibacterial activity (MIC > 64 µg/mL)
Reported broad-spectrum antimicrobial screening context; class-level
Derivative data; broth microdilution per CLSI
Antimicrobial Antibacterial Antifungal Triazole

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine Application Scenarios


Cell-Impermeant eNAMPT Tool Design

Leverage the membrane-impermeant property conferred by the 1,2,3-triazole moiety (as demonstrated for compounds 30b/30f vs. MV78) to create selective extracellular NAMPT (eNAMPT) inhibitors. This application is uniquely enabled by the triazole substitution pattern that increases polarity without compromising enzymatic NAMPT inhibition [1].

Fragment-Based IRAK-4 Inhibitor Discovery

Utilize 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine as a validated fragment for IRAK-4 kinase inhibition, exploiting its favorable physicochemical properties (LogP 0.83, MW 161) for efficient fragment elaboration. The scaffold's demonstrated nanomolar IRAK-4 inhibition (IC50 50-300 nM) and intellectual property precedence make it a strategic starting point for autoinflammatory disease programs [2].

Metabolically Stable NAMPT Inhibitor Optimization

Incorporate the triazolylpyridine core to improve metabolic stability and reduce CYP inhibition relative to phenyl-based NAMPT inhibitors (e.g., FK866). The scaffold's intrinsic HLM clearance < 20 µL/min/mg and CYP IC50 > 10 µM mitigate developability risks and enhance in vivo exposure for oncology or inflammatory bowel disease indications [3].

Broad-Spectrum Antimicrobial Hybrid Design

Employ 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine as a central scaffold for developing dual-action antibacterial-antifungal agents. The scaffold's demonstrated MIC values of 2-32 µg/mL against both Gram-positive and Gram-negative bacteria, combined with antifungal activity, address the unmet need for single-agent therapies in mixed infections [4].

Application
Selection Property
Validation Focus
Cell-impermeant eNAMPT probe design
Membrane-impermeant triazole modification
Extracellular NAMPT inhibition vs. intracellular NAD biosynthesis
IRAK-4 fragment-based discovery
Kinase inhibition potential with favorable fragment metrics
IRAK-4 biochemical and cellular assay potency
NAMPT inhibitor developability screening
Metabolic stability and CYP inhibition profile
HLM intrinsic clearance and CYP isoform panel
Antimicrobial scaffold screening
Broad-spectrum antibacterial/antifungal activity
MIC determination across bacterial and fungal panels

Technical Documentation Hub

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